molecular formula C28H31NO3 B11692237 2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11692237
M. Wt: 429.5 g/mol
InChI Key: AAZBNMRMPZSCQJ-UHFFFAOYSA-N
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Description

This compound belongs to the polyhydroquinoline (PHQ) family, characterized by a hexahydroquinoline core with substituents that modulate its physicochemical and biological properties. Its structure includes a 2-phenylethyl ester group at position 3, a 4-methylphenyl group at position 4, and two 7-methyl groups on the fused cyclohexenone ring.

Properties

Molecular Formula

C28H31NO3

Molecular Weight

429.5 g/mol

IUPAC Name

2-phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H31NO3/c1-18-10-12-21(13-11-18)25-24(27(31)32-15-14-20-8-6-5-7-9-20)19(2)29-22-16-28(3,4)17-23(30)26(22)25/h5-13,25,29H,14-17H2,1-4H3

InChI Key

AAZBNMRMPZSCQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Hantzsch-Type Cyclocondensation

The hexahydroquinoline core is commonly synthesized via Hantzsch-inspired multi-component reactions. For this compound, the reaction involves:

  • 4-Methylbenzaldehyde (aromatic aldehyde)

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione)

  • β-Ketoester derivative (e.g., 2-phenylethyl acetoacetate)

  • Ammonium acetate (nitrogen source)

Under reflux in ethanol or methanol, these components undergo sequential Knoevenagel condensation , Michael addition , and cyclization to form the hexahydroquinoline skeleton. The use of Fe₃O₄ magnetic nanoparticles (MNPs) functionalized with sulfamic acid enhances reaction efficiency, achieving yields of 85–98% within 20–30 minutes.

Reaction Optimization Table

ParameterOptimal ConditionYield Impact
Catalyst Loading0.02 g Fe₃O₄-SO₃H MNPs+15–20%
SolventEthanol+10% vs. DMF
Temperature60°CMax yield
Reaction Time20–30 min (ultrasonic)-50% time

Stepwise Synthesis with Post-Modification

Core Assembly Followed by Esterification

For improved regiocontrol, the hexahydroquinoline core is first synthesized using ethyl acetoacetate, followed by transesterification with 2-phenylethanol:

  • Core Formation :
    Ethyl acetoacetate, dimedone, 4-methylbenzaldehyde, and ammonium acetate react under acidic conditions (e.g., p-TsOH) to yield the ethyl ester intermediate.

  • Transesterification :
    The ethyl ester undergoes reflux with 2-phenylethanol in toluene using lipase catalysts (e.g., Candida antarctica Lipase B) or titanium(IV) isopropoxide , achieving 70–85% conversion.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by mechanically activating reactants. A mixture of aldehyde, dimedone, β-ketoester, and NH₄OAc is milled with SiO₂-supported H₃PO₄ at 35 Hz for 45 minutes, yielding 89% product.

Photocatalytic Methods

Visible-light-driven catalysis using Eosin Y as a photosensitizer accelerates the cyclocondensation step, reducing reaction times to 10–15 minutes under blue LED light.

Catalytic Systems and Their Impact

Catalyst TypeExampleYield (%)Reaction TimeReusability
Acidic MNPsFe₃O₄-SO₃H9520 min5 cycles
EnzymaticLipase B8212 h3 cycles
Solvent-FreeSiO₂-H₃PO₄8945 minN/A

Analytical and Purification Strategies

  • Reaction Monitoring : Thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (10:1 v/v) tracks progress.

  • Purification : Recrystallization from ethanol/water (7:3) or column chromatography (SiO₂, hexane/EtOAc gradient) isolates the compound in >95% purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Molecular Information

  • Molecular Formula : C28H31NO3
  • Molecular Weight : 429.5 g/mol
  • IUPAC Name : 2-phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Structural Features

The compound features a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of the phenylethyl group and the trimethyl-substituted quinoline ring are notable for their potential interactions with biological targets.

Chemistry

2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a valuable building block in organic synthesis. Its complex structure allows for the development of more intricate molecules through various chemical reactions.

Biology

Research indicates that this compound possesses potential biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens.
  • Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Medicine

The compound is being explored for its therapeutic effects in treating various diseases:

  • Cancer Treatment : It has been shown to be effective against several cancer cell lines in vitro. For instance, compounds similar to this one demonstrated notable cytotoxic effects against MCF-7 breast cancer cells.

Table 1: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50 (µM)Mechanism of Action
Doxorubicin0.5DNA intercalation
2-Phenylethyl derivative1.2Apoptosis induction

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural properties make it suitable for use in creating advanced polymers and other materials.

Study on Anticancer Activity

A series of quinoline derivatives were tested for anticancer properties. Compounds with similar structural motifs exhibited promising results against MCF-7 cells. The study concluded that modifications on the quinoline ring significantly influenced biological activity.

In Vivo Studies

Further research is required to explore in vivo efficacy and safety profiles. Initial studies suggest favorable outcomes in animal models treated with derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Compound Name (Substituents) R4 Position Ester Group Notable Features Biological Activity/Properties References
Target Compound 4-(4-methylphenyl) 2-Phenylethyl Enhanced lipophilicity (logP = 5.04) Not explicitly reported; inferred from analogs
Ethyl 4-(2-chloro-phenyl)-PHQ-3-carboxylate 4-(2-chloro-phenyl) Ethyl Electron-withdrawing Cl improves activity Potent anti-inflammatory at low doses
Benzyl 4-(4-nitrophenyl)-PHQ-3-carboxylate 4-(4-nitrophenyl) Benzyl Nitro group increases polarity Antimicrobial (moderate inhibition)
Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-PHQ-3-carboxylate 4-(3-ethoxy-4-hydroxyphenyl) Benzyl Hydroxyl and ethoxy enhance H-bonding Higher melting point (209–211°C)
Ethyl 4-(thiophen-2-yl)-PHQ-3-carboxylate 4-(thiophen-2-yl) 2-Phenylethyl Sulfur heterocycle alters electronic properties logP = 5.04; potential CNS activity
Ethyl 4-(1-methylindol-3-yl)-PHQ-3-carboxylate 4-(1-methylindol-3-yl) Ethyl Indole moiety enhances π-π interactions Calcium-channel modulation

Key Observations :

  • Lipophilicity : The 2-phenylethyl ester in the target compound increases logP (5.04) compared to ethyl or benzyl esters, suggesting improved membrane permeability .
  • Electron-Donating/Withdrawing Groups : Chlorine (electron-withdrawing) in the 2-chloro-phenyl analog enhances anti-inflammatory activity, while nitro groups (strongly electron-withdrawing) reduce microbial growth .

Pharmacological Activity

  • Anti-Inflammatory Activity : The 2-chloro-phenyl analog exhibits significant activity at low doses, outperforming marketed drugs in preclinical models .
  • Antimicrobial Effects : Derivatives with nitro (4-nitrophenyl) or methylthio (4-(methylthio)phenyl) groups show moderate-to-strong growth inhibition against bacteria and fungi .
  • Calcium-Channel Blocking : Hydrazide-linked Schiff’s base derivatives (e.g., compounds 5–7 in ) demonstrate dual antimicrobial and calcium-channel-blocking effects, highlighting the versatility of PHQ scaffolds .

Physical and Spectral Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) NMR Data Availability Synthetic Yield (%) References
Benzyl 4-(4-nitrophenyl)-PHQ-3-carboxylate 148–150 ¹H/¹³C NMR (Figures S1–S2) 85–99
Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-PHQ-3-carboxylate 209–211 ¹H NMR (Figure S3) 90
Benzyl 4-(p-tolyl)-PHQ-3-carboxylate 165–167 ¹H NMR 88
Target Compound (predicted) ~150–170* Not reported Not specified

*Predicted based on analogs with similar substituents.

  • Synthetic Efficiency: Ionic liquid-assisted nanocatalysts achieve yields up to 99% for PHQ derivatives, suggesting scalable synthesis routes for the target compound .
  • Thermal Stability : Higher melting points (e.g., 209–211°C) correlate with polar substituents like hydroxyl groups, which enhance crystalline packing .

Crystallographic Insights

  • Crystal Packing : Substituents like 4-bromothiophen-2-yl or 3-methylpyridin-2-yl influence hydrogen-bonding networks and π-stacking, as seen in related structures .
  • Software Utilization : Structures are refined using SHELXL and OLEX2, ensuring accurate bond-length and angle measurements .

Biological Activity

2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C27H28N2O5
  • Molecular Weight : 452.52 g/mol

The compound features a hexahydroquinoline core with various substituents that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the quinoline framework followed by functionalization to introduce the phenyl and carboxylate groups. Specific methodologies include:

  • Formation of the Quinoline Ring : This step often employs cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent reactions introduce the phenyl and carboxylate groups through electrophilic aromatic substitution or esterification.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related quinoline derivatives. For instance, compounds similar to 2-Phenylethyl 2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against MCF-7 Cell Line

Compound IDIC50 (µM)Reference
7a10.5
8a12.3
Doxorubicin8.0

In a study using the MTT assay on MCF-7 breast cancer cells, compounds derived from similar structures demonstrated significant inhibition of cell proliferation compared to the standard drug Doxorubicin .

The proposed mechanisms for the anticancer activity include:

  • Induction of Apoptosis : The compounds may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Specific derivatives have been shown to cause cell cycle arrest at the G1/S checkpoint .

Case Studies

  • Study on Quinoline Derivatives : A series of quinoline derivatives were tested for their anticancer properties. Compounds with similar structural motifs exhibited promising results against MCF-7 cells.
    • Findings : The study concluded that modifications on the quinoline ring significantly influenced biological activity.
  • In Vivo Studies : Further research is required to explore in vivo efficacy and safety profiles. Initial studies suggest favorable outcomes in animal models.

Q & A

Q. Table 1: Example Reaction Parameters

ComponentRoleExample Quantity
DimedoneCyclic diketone1.0 equiv
4-MethylbenzaldehydeAromatic aldehyde1.2 equiv
Ammonium acetateNitrogen source1.5 equiv
Ethyl acetoacetateβ-keto ester1.0 equiv
L-glutamineCatalyst10 mol%

Basic Question: How is the structural conformation of hexahydroquinoline derivatives validated experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example:

  • Crystallization : Slow evaporation of ethanol or dichloromethane solutions.
  • Data collection : Bruker SMART APEX diffractometers (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
  • Key parameters : Triclinic crystal systems (space group P1) with lattice parameters (e.g., a = 7.35 Å, b = 9.63 Å, c = 13.95 Å) .
  • Conformational analysis : Hexahydroquinoline cores often adopt twisted-boat or chair conformations, influenced by substituents like the 4-methylphenyl group .

Basic Question: What preliminary assays are used to screen the biological activity of this compound?

Methodological Answer:
Initial pharmacological screening focuses on:

  • Anti-inflammatory assays : Inhibition of COX-2 enzyme activity via ELISA, comparing IC₅₀ values to reference drugs (e.g., celecoxib) .
  • Antioxidant tests : DPPH radical scavenging assays at concentrations of 10–100 µM.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safe dosage ranges.

Note : Related compounds with chloro or methoxy substituents show enhanced activity at low doses (e.g., 10–50 µM) .

Advanced Question: How can reaction yields be optimized for the target compound’s synthesis?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., CoCl₂) in solvent-free conditions improve atom economy .
  • Microwave-assisted synthesis : Reduces reaction time to 20–30 minutes with comparable yields (75–85%) .
  • Workup modifications : Use of column chromatography (silica gel, hexane/ethyl acetate eluent) for higher purity (>95%).

Data Contradiction : While L-glutamine in ethanol achieves moderate yields (60–70%), microwave methods may risk decomposition of thermally sensitive substituents .

Advanced Question: What insights do crystallographic studies provide on structure-activity relationships (SAR)?

Methodological Answer:
SC-XRD reveals:

  • Hydrogen bonding : The 5-oxo group forms intermolecular H-bonds with adjacent NH groups, stabilizing the lattice and potentially influencing bioavailability .
  • Substituent effects : Bulky groups (e.g., 4-methylphenyl) induce torsional strain in the hexahydroquinoline ring, altering electron distribution and binding affinity .

Q. Table 2: Crystallographic Data Comparison

ParameterEthyl Derivative Target Compound (Predicted)
Space groupP1P1 (expected)
Dihedral angle (C5-O)12.5°~15° (estimated)
H-bond length (N–H···O)2.10 Å2.05–2.15 Å

Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock Vina simulations against COX-2 (PDB ID: 5KIR) predict binding modes.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for receptor-ligand interactions.
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in hepatic microsomes to assess metabolic stability.

Key Finding : Analogous compounds show π-π stacking with Tyr385 and H-bonding with Ser530 in COX-2, suggesting a similar mechanism .

Advanced Question: How should researchers address contradictions in reported biological activity data across analogues?

Methodological Answer:

  • Control standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and normalize to internal controls (e.g., β-actin).
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance anti-inflammatory activity) .
  • Reproducibility checks : Validate assays in triplicate and share raw data via repositories (e.g., Zenodo).

Example Contradiction : A 2-chloro-phenyl analogue showed higher potency (IC₅₀ = 8.2 µM) than a 4-methylphenyl derivative (IC₅₀ = 12.5 µM), likely due to enhanced electrophilicity .

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